Acrylamide, N-(fluoren-2-YL)-

Descripción general

Descripción

“Acrylamide, N-(fluoren-2-YL)-” is a chemical compound . Acrylamide is a chemical that naturally forms in starchy food products during high-temperature cooking, including frying, baking, roasting, and also industrial processing . It is a white odorless solid, soluble in water and several organic solvents .

Synthesis Analysis

This work presents optimized, gram scale synthesis routes for dodecyl and octadecyl acrylamide and their respective homopolymers . Sigma-Aldrich provides “N-Fluoren-2-ylacetamide” for synthesis with a molar mass of 223.27 g/mol .Molecular Structure Analysis

Acrylamide is an organic compound with the chemical formula CH2=CHC(O)NH2 . It is a vinyl-substituted primary amide (CONH2) .Chemical Reactions Analysis

Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products (N-glycosides) .Physical and Chemical Properties Analysis

Acrylamide is a colorless to white odorless solid that melts at 84-85 °C . It has high risk of contamination into surface and ground water supplies due to its rapid solubility and mobility in water .Mecanismo De Acción

Target of Action

The primary targets of Acrylamide, N-(fluoren-2-YL)- are dihydrofolate reductase enzyme and cytochrome P450 2E1 (CYP2E1) . These enzymes play crucial roles in cellular processes. Dihydrofolate reductase is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. CYP2E1 is involved in the metabolism of various substrates, including xenobiotics.

Mode of Action

Acrylamide, N-(fluoren-2-YL)- interacts with its targets, leading to significant changes in cellular processes. The compound binds to the active sites of dihydrofolate reductase, affecting its function . It is also metabolized by CYP2E1 to produce glycidamide .

Biochemical Pathways

Acrylamide, N-(fluoren-2-YL)- is involved in two main biochemical pathways. The first pathway involves the biotransformation of the compound via CYP2E1 to produce glycidamide . The second pathway involves the coupling of acrylamide to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) .

Pharmacokinetics

Acrylamide, N-(fluoren-2-YL)- is readily soluble in water, which allows for rapid absorption and distribution in various tissues

Result of Action

The molecular and cellular effects of Acrylamide, N-(fluoren-2-YL)-'s action are significant. The compound’s interaction with dihydrofolate reductase can affect nucleic acid synthesis . Its metabolism to glycidamide via CYP2E1 can lead to the formation of reactive metabolites .

Action Environment

The action, efficacy, and stability of Acrylamide, N-(fluoren-2-YL)- can be influenced by various environmental factors. For instance, the compound is widely found in fried foods and cigarettes, which can lead to exposure through diet and inhalation

Safety and Hazards

Acrylamide is classified as a toxic food contaminant, and it is formed in carbohydrate-rich food when heated > 120 °C through the Maillard reaction . It is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause genetic defects, may cause cancer, suspected of damaging fertility, and causes damage to organs through prolonged or repeated exposure .

Direcciones Futuras

AAMA, as a biomarker of internal human exposure, can reflect acrylamide intake in the short term, which is of great significance for tracing acrylamide-containing foods and setting the allowable intake of acrylamide in foods . Further studies are needed to elucidate the pathogenesis and to identify the best treatment modality .

Análisis Bioquímico

Biochemical Properties

Acrylamide, N-(fluoren-2-YL)- plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves cytochrome P450 enzymes, particularly CYP2E1, which metabolizes acrylamide into glycidamide . Glycidamide can further interact with glutathione S-transferase (GST) to form conjugates that are excreted from the body . These interactions highlight the compound’s involvement in detoxification pathways and its potential to form reactive intermediates that can bind to cellular macromolecules.

Cellular Effects

Acrylamide, N-(fluoren-2-YL)- has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that acrylamide exposure can lead to oxidative stress, DNA damage, and apoptosis in different cell types . Additionally, acrylamide can disrupt normal cellular functions by interfering with microtubule dynamics and inhibiting key enzymes involved in cellular metabolism . These effects underscore the compound’s potential to cause cellular dysfunction and contribute to disease development.

Molecular Mechanism

The molecular mechanism of action of acrylamide, N-(fluoren-2-YL)- involves its ability to form covalent adducts with nucleophilic sites on biomolecules. This compound can bind to DNA, proteins, and other cellular components, leading to the formation of adducts that can interfere with normal cellular processes . Acrylamide is also known to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission . By inhibiting this enzyme, acrylamide can disrupt normal neuronal function and contribute to neurotoxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acrylamide, N-(fluoren-2-YL)- can change over time due to its stability and degradation. Studies have shown that acrylamide can degrade into various metabolites, some of which may retain biological activity . Long-term exposure to acrylamide has been associated with cumulative effects on cellular function, including persistent oxidative stress and chronic inflammation . These temporal effects highlight the importance of considering both short-term and long-term impacts when assessing the compound’s safety.

Dosage Effects in Animal Models

The effects of acrylamide, N-(fluoren-2-YL)- vary with different dosages in animal models. Low doses of acrylamide have been shown to cause subtle changes in cellular function, while higher doses can lead to more pronounced toxic effects . Threshold effects have been observed, where certain doses result in significant adverse outcomes, such as neurotoxicity and carcinogenicity . Understanding the dosage-dependent effects of acrylamide is essential for establishing safe exposure limits and mitigating potential risks.

Metabolic Pathways

Acrylamide, N-(fluoren-2-YL)- is involved in several metabolic pathways, including its biotransformation by cytochrome P450 enzymes and conjugation with glutathione . These pathways result in the formation of metabolites such as glycidamide and N-acetyl-S-(2-carbamoylethyl)-L-cysteine, which are excreted from the body . The compound’s metabolism can influence its toxicity and biological activity, making it important to understand these pathways for risk assessment.

Transport and Distribution

Within cells and tissues, acrylamide, N-(fluoren-2-YL)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its biological effects . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s behavior in vivo.

Subcellular Localization

The subcellular localization of acrylamide, N-(fluoren-2-YL)- can impact its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, acrylamide can localize to the nucleus, where it may interact with DNA and other nuclear components . These localization patterns can influence the compound’s ability to exert its effects on cellular processes.

Propiedades

IUPAC Name |

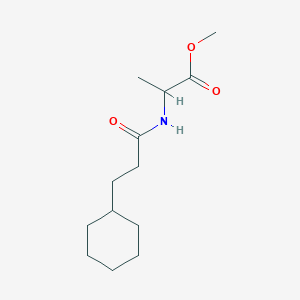

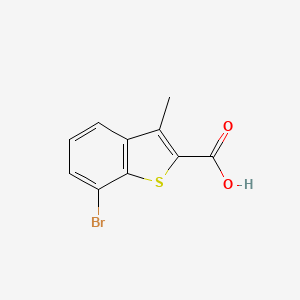

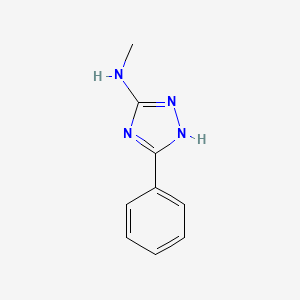

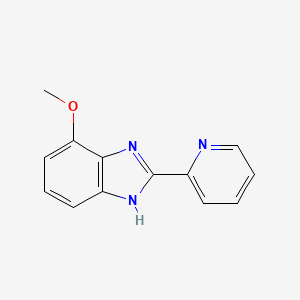

N-(9H-fluoren-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-2-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h2-8,10H,1,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRIFTPXWWKJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209314 | |

| Record name | Acrylamide, N-(fluoren-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60550-89-2 | |

| Record name | Acrylamide, N-(fluoren-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060550892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylamide, N-(fluoren-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6614239.png)

![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)